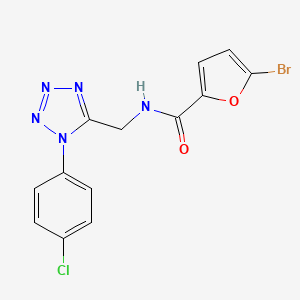

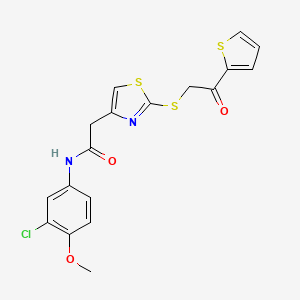

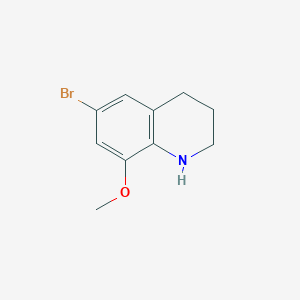

![molecular formula C18H21N3O4S B2519248 2-(benzyloxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide CAS No. 2034453-12-6](/img/structure/B2519248.png)

2-(benzyloxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(benzo[d]thiazol-2-yl)acetamide derivatives has been explored through various methodologies. One approach involves C-C coupling methodology in the presence of Pd(0) using aryl boronic pinacol ester/acids, which has been shown to yield a new series of these compounds with potential biological activities . Another method includes the refluxing of benzothiazoles with acetic acid to produce hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamide crystals . Additionally, a sequencing reaction of 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and other reagents has been used to synthesize novel derivatives containing quinoline linkage and spiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives . Furthermore, a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives has been employed to synthesize ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate .

Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-2-yl)acetamide derivatives is characterized by the presence of hydrogen bonding interactions. For instance, water molecules can act as a bridge forming three hydrogen bonds in N-(benzo[d]thiazol-2-yl)acetamide, leading to different assemblies based on the substituent in the benzothiazole moiety . The molecular docking studies have shown that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in enzyme inhibition .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are diverse and include C-C coupling, refluxing, sequencing reactions, and three-component reactions. These reactions lead to the formation of various functional groups and molecular frameworks that are essential for the biological activities of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl)acetamide derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activities, such as antioxidant, antibacterial, and anti-inflammatory effects. The compounds have been evaluated for these activities, with some showing moderate to good activities, particularly in urease inhibition where they were found to be more active than the standard used . The antibacterial activity has been demonstrated against both Gram-positive and Gram-negative bacteria . Additionally, anti-inflammatory activity has been assessed using in vitro and in vivo models, with promising results .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Insecticidal and Antitumor Activity

- Studies on the synthesis of innovative heterocycles incorporating a thiadiazole moiety have shown potential insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Additionally, benzothiazole derivatives bearing different heterocyclic rings synthesized using a 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group exhibited significant antitumor activity in vitro against various human tumor cell lines (Yurttaş et al., 2015).

Antimicrobial and Antioxidant Properties

- New N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were synthesized and showed potential antimicrobial and antioxidant properties (Yu et al., 2014). This suggests the compound's structural framework might be useful in developing agents with similar biological activities.

Urease Inhibition and Molecular Docking Studies

- A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides synthesized showed significant activity for urease inhibition, a crucial factor for certain agricultural and medical applications. Molecular docking studies indicated these compounds' potential in binding to the non-metallic active site of the urease enzyme, suggesting a structure-activity relationship that could inform further development of similar compounds (Gull et al., 2016).

Anticancer and Antiviral Evaluation

- The anticancer screening of novel 4-thiazolidinones with a benzothiazole moiety against various cancer cell lines revealed considerable anticancer activity, highlighting the therapeutic potential of benzothiazole and thiadiazole derivatives in oncology (Havrylyuk et al., 2010). Furthermore, compounds exhibiting good antibacterial and antifungal activity, as well as antitubercular and antiviral properties, have been identified, indicating the broad spectrum of biological activities associated with thiadiazole and benzothiazole compounds (Shaikh et al., 2015).

Propiedades

IUPAC Name |

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenylmethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-20-16-9-5-6-10-17(16)21(26(20,23)24)12-11-19-18(22)14-25-13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRACNTYHKSUBGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzyloxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

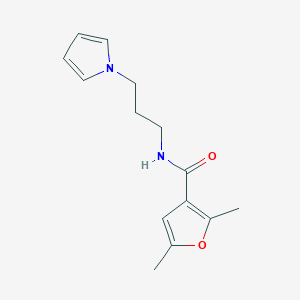

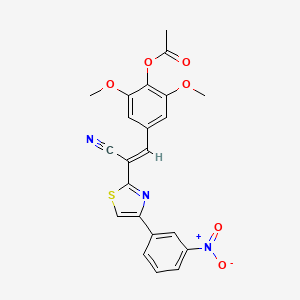

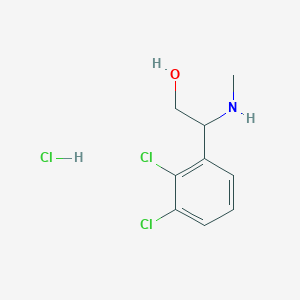

![1-[(Piperidin-2-yl)methyl]pyrrolidin-2-one dihydrochloride](/img/structure/B2519182.png)

![3-(3,4-dimethoxyphenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519185.png)